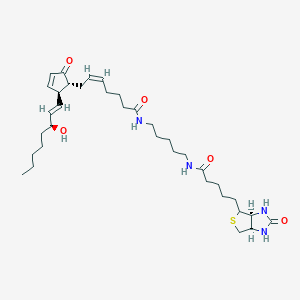
17-phenoxy trinor Prostaglandin F2α isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The actions of many clinical F-series prostaglandins (PGs), including those used for estrous synchronization and reduction of intraocular pressure (IOP), are mediated through the PGF2α (FP) receptor. 17-phenoxy PGF2α isopropyl ester is an analog of PGF2α containing a 17-phenoxy group on the lower side chain and an isopropyl ester at the C-1 position. There are no published reports on the biological activity of 17-phenoxy PGF2α isopropyl ester.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
17-Phenoxy trinor Prostaglandin F2α isopropyl ester and its derivatives have been a focus in chemical synthesis research. Novel prostaglandin F2α derivatives, functionalized at C13 and C14, were prepared by stereoselectively epoxidizing 17-Phenyl-18,19,20-trinorprostaglandin F2α isopropyl ester [(15S)-1] and its epimer [(15R)-1] under Sharpless conditions. This led to the production of various diastereomeric epoxides and pentahydroxy substituted analogues, showcasing the compound's versatility in chemical modifications (Liljebris et al., 1996).
Ophthalmological Research
Prostaglandin F2α analogues, including 17-phenoxy trinor Prostaglandin F2α isopropyl ester, have been researched for their effects on the eye, particularly in glaucoma treatment. These compounds are known for their intraocular pressure-reducing effect. Studies have focused on their microvascular effects in the eye, with an emphasis on their interaction with the FP prostanoid receptor and their influence on regional blood flow and capillary permeability (Stjernschantz et al., 2000).
Corneal Permeability and Metabolism
The corneal permeability and metabolism of phenyl substituted prostaglandin analogues, including 17-phenoxy trinor Prostaglandin F2α isopropyl ester, have been studied in vitro using porcine corneas. These studies have provided insights into how these compounds penetrate the cornea and their subsequent hydrolysis and metabolism, which are critical for understanding their pharmacological behavior in ocular applications (Basu et al., 1994).
Drug Metabolism in Brain and Eye Tissues
Research has also focused on the metabolism of prostaglandins, including 17-phenoxy trinor Prostaglandin F2α isopropyl ester, in mammalian brain and eye tissues. These studies have explored the distribution and activity of enzymes like 15-hydroxy prostaglandin dehydrogenase and delta13-reductase in these tissues, which play a significant role in drug metabolism and physiological functions (Basu & Stjernschantz, 1997).
Receptor Activity and Structure-Activity Relationships
The structure-activity relationships and receptor profiles of ocular hypotensive prostanoids, including 17-phenoxy trinor Prostaglandin F2α isopropyl ester, have been studied to understand their therapeutic potential and side effects in ocular hypertension treatments. Such studies have provided valuable insights into the efficacy and safety of these compounds as potential glaucoma treatments (Resul et al., 1997).
Propriétés
Nom du produit |
17-phenoxy trinor Prostaglandin F2α isopropyl ester |
|---|---|
Formule moléculaire |
C26H38O6 |
Poids moléculaire |
446.6 |
InChI |
InChI=1S/C26H40O6/c1-19(2)32-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)15-14-20(27)16-17-31-21-10-6-5-7-11-21/h3,5-8,10-11,19-20,22-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t20-,22-,23-,24+,25-/m1/s1 |
Clé InChI |
SMLIPMZXFVFCKX-XJEZHJKASA-N |
SMILES |
O=C(OC(C)C)CCC/C=CC[C@@H]1[C@@H](CC[C@@H](O)CCOC2=CC=CC=C2)[C@H](O)C[C@@H]1O |
Synonymes |
17-phenoxy-PGF2α isopropyl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



